molecular formula C9H11FO B3193274 1-Fluoro-3-phenylpropan-2-ol CAS No. 701-71-3

1-Fluoro-3-phenylpropan-2-ol

Cat. No.: B3193274
CAS No.: 701-71-3
M. Wt: 154.18 g/mol
InChI Key: KSEJRDLIWBKTAI-UHFFFAOYSA-N
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Description

1-Fluoro-3-phenylpropan-2-ol is a fluorinated secondary alcohol with a phenyl group at the third carbon and a hydroxyl group at the second carbon. Its molecular formula is C₉H₁₁FO, and its structure features a fluorine atom at position 1 (C1), a hydroxyl group at C2, and a phenyl substituent at C3. The fluorine atom introduces electronegativity, influencing reactivity and stability, while the phenyl group contributes aromatic interactions and steric effects.

Properties

CAS No.

701-71-3

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

1-fluoro-3-phenylpropan-2-ol

InChI

InChI=1S/C9H11FO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2

InChI Key

KSEJRDLIWBKTAI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CF)O

Canonical SMILES

C1=CC=C(C=C1)CC(CF)O

Other CAS No.

701-71-3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of 1-fluoro-3-phenylpropan-2-ol with structurally related alcohols, focusing on substituent positions, stereochemistry, and functional group impacts.

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Functional Groups Notable Features Reference ID
This compound F (C1), Ph (C3), -OH (C2) Fluorine, phenyl, hydroxyl Moderate polarity; chiral center at C2
(1R,2S)-1-Fluoro-1-phenylpropan-2-ol F (C1), Ph (C1), -OH (C2) Fluorine, phenyl (same carbon), hydroxyl Stereospecific reactivity; chiral centers at C1 and C2
1-Isopropoxy-3-(phenylsulfonyl)propan-2-ol -O-iPr (C1), -SO₂Ph (C3), -OH (C2) Sulfonyl (electron-withdrawing), ether High acidity due to sulfonyl group; used in catalysis
1-Amino-3-(4-fluorophenoxy)propan-2-ol -NH₂ (C1), -O-(4-F-Ph) (C3), -OH (C2) Amino, fluorophenoxy Enhanced basicity; pharmaceutical potential
1-(3,3-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol Piperidinyl (C1), F (C3), -OH (C2) Piperidine (cyclic amine), fluorine Increased lipophilicity; bioactive applications

Physical and Chemical Properties

  • Acidity : The hydroxyl group’s acidity in this compound is influenced by electron-withdrawing fluorine (C1) and the phenyl group (C3). Compared to 1-isopropoxy-3-(phenylsulfonyl)propan-2-ol (pKa ~2–3 due to sulfonyl group), the target compound exhibits weaker acidity (pKa ~12–14) .
  • Boiling Point/Solubility : Fluorination typically reduces boiling points but increases hydrophobicity. For example, 1,1,1,3,3,3-hexafluoropropan-2-ol () has a boiling point of ~58°C due to high fluorination, whereas this compound likely has a higher boiling point (>150°C) owing to phenyl interactions .
  • Stereochemical Impact : Enantiomers like (1R,2S)-1-fluoro-1-phenylpropan-2-ol () demonstrate distinct biological activities; similar stereospecific effects are expected for this compound in chiral environments .

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